Elucidation of the Chemical Structure of Imidazo[1,2-a]pyridine-6-carbaldehyde: A Technical Guide
Elucidation of the Chemical Structure of Imidazo[1,2-a]pyridine-6-carbaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the structural elucidation of Imidazo[1,2-a]pyridine-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a core component in various pharmacologically active agents.[1] This document is intended for researchers, scientists, and professionals in the field, offering detailed spectroscopic data, experimental protocols, and workflow visualizations to support research and development activities.
Compound Identity and Physicochemical Properties
Imidazo[1,2-a]pyridine-6-carbaldehyde is a derivative of the parent imidazo[1,2-a]pyridine bicyclic system, featuring an aldehyde functional group at the 6-position.[2] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₈H₆N₂O | [2][3][4][5] |
| Molecular Weight | 146.15 g/mol | [2][4] |
| CAS Number | 116355-16-9 | [2][6] |
| Appearance | Solid | [2] |
| Melting Point | 151-153 °C | [2] |
| InChI Key | VDWYLKPRUHCLAW-UHFFFAOYSA-N | [2][3][7] |
Chemical Structure:
Figure 1. 2D chemical structure of Imidazo[1,2-a]pyridine-6-carbaldehyde.
Spectroscopic Data for Structural Confirmation
The structural assignment of Imidazo[1,2-a]pyridine-6-carbaldehyde is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data Solvent: DMSO-d₆
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-C=O | ~9.9 - 10.1 | Singlet | - |
| H-5 | ~8.0 - 8.2 | Doublet | ~9.0 |
| H-7 | ~7.6 - 7.8 | Doublet | ~9.0 |
| H-2 | ~7.9 - 8.1 | Singlet | - |
| H-3 | ~7.5 - 7.7 | Singlet | - |
| H-8 | ~7.2 - 7.4 | Doublet of doublets | ~7.0, 1.5 |
Table 3: Predicted ¹³C NMR Spectral Data Solvent: DMSO-d₆
| Carbon | Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~190 - 193 |
| C-8a | ~145 - 148 |
| C-2 | ~140 - 143 |
| C-6 | ~130 - 133 |
| C-5 | ~125 - 128 |
| C-7 | ~120 - 123 |
| C-3 | ~115 - 118 |
| C-8 | ~112 - 115 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly crucial for verifying the exact molecular formula.
Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+) [3]
| Adduct | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₈H₇N₂O]⁺ | 147.05530 |
| [M+Na]⁺ | [C₈H₆N₂NaO]⁺ | 169.03724 |
| [M+K]⁺ | [C₈H₆KN₂O]⁺ | 185.01118 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of Imidazo[1,2-a]pyridine-6-carbaldehyde is characterized by specific absorption bands.
Table 5: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| Aldehyde C=O Stretch | ~1680 - 1700 | Strong, sharp absorption |
| Aromatic C=C/C=N Stretch | ~1450 - 1600 | Multiple medium to strong bands |
| Aromatic C-H Stretch | ~3000 - 3100 | Medium to weak bands |
| Aldehyde C-H Stretch | ~2720 and ~2820 | Two weak bands (Fermi resonance) |
Experimental Protocols
This section outlines generalized protocols for the synthesis and characterization of Imidazo[1,2-a]pyridine-6-carbaldehyde, based on established methods for this class of compounds.
Synthesis Protocol: Modified Groebke–Blackburn–Bienaymé Reaction
The synthesis of the imidazo[1,2-a]pyridine core often involves the condensation of a 2-aminopyridine with a carbonyl compound.[8]
Materials:
-
5-Amino-2-picoline
-
Glyoxal (40% aqueous solution)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethanol
-
Ethyl acetate
-
Drying agent (e.g., anhydrous MgSO₄)
Procedure:
-
Cyclization: In a round-bottom flask, dissolve 5-amino-2-picoline in ethanol.
-
Add an equimolar amount of glyoxal solution dropwise while stirring at room temperature.
-
Acidify the mixture with a catalytic amount of HCl and reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure Imidazo[1,2-a]pyridine-6-carbaldehyde.
Characterization Protocols
NMR Spectroscopy:
-
Prepare a ~5-10 mg sample solution in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.
Mass Spectrometry:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the solution directly into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).
Infrared Spectroscopy:
-
For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Visualized Workflows and Pathways
Structure Elucidation Workflow
The logical flow for the synthesis and structural confirmation of Imidazo[1,2-a]pyridine-6-carbaldehyde is depicted below.
Relevance in Signaling Pathways: PI3K Inhibition
Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[9] The diagram below illustrates a simplified PI3K/AKT pathway and the potential point of intervention for such inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Imidazo 1,2-a pyridine-6-carboxaldehyde 97 116355-16-9 [sigmaaldrich.com]
- 3. PubChemLite - Imidazo[1,2-a]pyridine-6-carbaldehyde (C8H6N2O) [pubchemlite.lcsb.uni.lu]
- 4. Imidazo[1,2-a]pyridine-6-carboxaldehyde (97%) - Amerigo Scientific [amerigoscientific.com]
- 5. chemscene.com [chemscene.com]
- 6. Imidazo[1,2-a]pyridine-6-carbaldehyde | 116355-16-9 [chemicalbook.com]
- 7. Imidazo[1,2-a]pyridine-6-carbaldehyde(116355-16-9) 1H NMR [m.chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition [mdpi.com]
